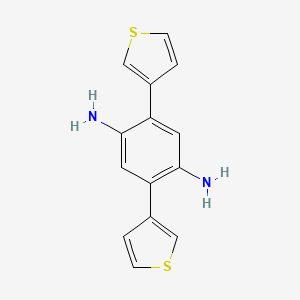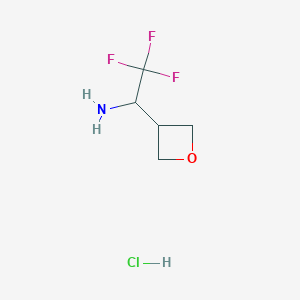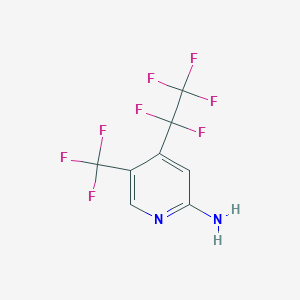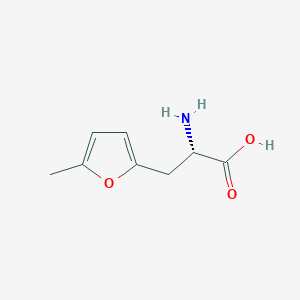![molecular formula C16H24N4 B11756812 N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline](/img/structure/B11756812.png)
N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-({[(1-Propyl-1H-pyrazol-3-yl)methyl]amino}methyl)anilin ist eine komplexe organische Verbindung, die einen Pyrazolring, eine Anilin-Einheit und eine Dimethylaminogruppe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Dimethyl-4-({[(1-Propyl-1H-pyrazol-3-yl)methyl]amino}methyl)anilin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Alkylierung von 1-Propyl-1H-Pyrazol mit einem geeigneten Halogenmethylanilin-Derivat unter basischen Bedingungen. Die Reaktion wird oft in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet oft kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichmäßige Produktion zu gewährleisten. Sicherheitsmaßnahmen und Umweltkontrollen sind auch in industriellen Umgebungen entscheidend, um mit den Chemikalien und Nebenprodukten sicher umzugehen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,N-Dimethyl-4-({[(1-Propyl-1H-pyrazol-3-yl)methyl]amino}methyl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem oder saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: N-Oxide und andere oxidierte Derivate.
Reduktion: Reduzierte Amin-Derivate.
Substitution: Alkylierte oder acylierte Anilinderivate.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-({[(1-Propyl-1H-pyrazol-3-yl)methyl]amino}methyl)anilin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle und Heterocyclen verwendet.
Industrie: Einsatz bei der Entwicklung von fortschrittlichen Materialien, einschließlich Polymeren und Farbstoffen.
Wirkmechanismus
Der Wirkmechanismus von N,N-Dimethyl-4-({[(1-Propyl-1H-pyrazol-3-yl)methyl]amino}methyl)anilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Zum Beispiel kann es bestimmte Enzyme hemmen, indem es stabile Komplexe bildet, wodurch Stoffwechselwege beeinflusst werden . Die genauen molekularen Zielstrukturen und Wege können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N-Dimethyl-4-Aminopyridin: Ähnlich in der Struktur, aber enthält einen Pyridinring anstelle eines Pyrazolrings.
N,N-Dimethyl-4-Aminobenzylamin: Ähnlich, aber fehlt die Pyrazol-Einheit.
1-Propyl-1H-pyrazol-3-carboxamid: Enthält den Pyrazolring, unterscheidet sich aber in den daran gebundenen funktionellen Gruppen.
Einzigartigkeit
N,N-Dimethyl-4-({[(1-Propyl-1H-pyrazol-3-yl)methyl]amino}methyl)anilin ist aufgrund seiner Kombination aus einem Pyrazolring, einer Anilin-Einheit und einer Dimethylaminogruppe einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die in den oben aufgeführten ähnlichen Verbindungen nicht zu finden sind .
Eigenschaften
Molekularformel |
C16H24N4 |
|---|---|
Molekulargewicht |
272.39 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[[(1-propylpyrazol-3-yl)methylamino]methyl]aniline |
InChI |
InChI=1S/C16H24N4/c1-4-10-20-11-9-15(18-20)13-17-12-14-5-7-16(8-6-14)19(2)3/h5-9,11,17H,4,10,12-13H2,1-3H3 |
InChI-Schlüssel |
BFYQKNJKBBZOQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CC(=N1)CNCC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11756750.png)
![7-Oxa-2-azaspiro[3.6]decane](/img/structure/B11756753.png)
![6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11756756.png)
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl}acetate](/img/structure/B11756768.png)

![tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756782.png)
![tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11756787.png)


![(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B11756807.png)
![5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B11756816.png)
